2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde
Overview
Description
2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde is an organic compound with the molecular formula C10H6F6O It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an acetaldehyde group
Mechanism of Action
Target of Action
Compounds with a similar 3,5-bis(trifluoromethyl)phenyl motif are known to be used extensively in promoting organic transformations . They are often involved in activating substrates and subsequently stabilizing partially developing negative charges (e.g., oxyanions) in the transition states .
Mode of Action
The 3,5-bis(trifluoromethyl)phenyl motif is known to be used ubiquitously in h-bond catalysts . This suggests that the compound may interact with its targets through hydrogen bonding, leading to the activation of substrates and stabilization of transition states .
Biochemical Pathways
Compounds with a similar 3,5-bis(trifluoromethyl)phenyl motif are known to play a very important role in the development of h-bond organocatalysts . This suggests that the compound may influence pathways involving these catalysts.
Result of Action
Given its potential role in promoting organic transformations , it may contribute to various biochemical reactions and processes.
Action Environment
It’s important to note that the handling and use of such compounds should be done with appropriate protective measures, including the use of protective gloves, goggles, and clothing .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with a suitable reducing agent to form the desired acetaldehyde derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reaction, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl groups can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 3,5-Bis(trifluoromethyl)benzoic acid.
Reduction: 2-(3,5-Bis(trifluoromethyl)phenyl)ethanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the presence of trifluoromethyl groups, which can enhance the pharmacokinetic properties of drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzaldehyde
- 3,5-Bis(trifluoromethyl)benzoic acid
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenylacetic acid
Uniqueness
2-(3,5-Bis(trifluoromethyl)phenyl)acetaldehyde is unique due to the presence of both the trifluoromethyl groups and the acetaldehyde functional group.
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F6O/c11-9(12,13)7-3-6(1-2-17)4-8(5-7)10(14,15)16/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJWMEJYJVYJPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433430 | |
Record name | 2-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ACETALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
369625-84-3 | |
Record name | 2-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ACETALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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